molecular formula C18H15NO3S B13571706 Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B13571706
M. Wt: 325.4 g/mol
InChI Key: CDKKUYMXRKJKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of catalysts such as potassium t-butoxide under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of thiophene derivatives, including METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to modulate pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 3-[(2-naphthalen-2-ylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-18(21)17-15(8-9-23-17)19-16(20)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

CDKKUYMXRKJKHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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